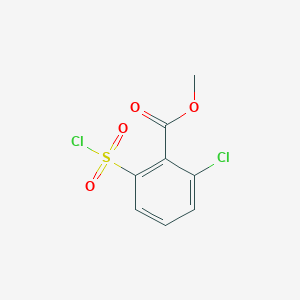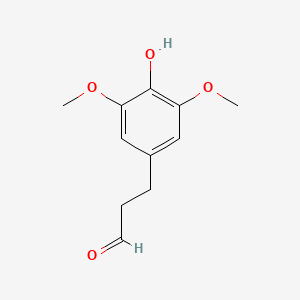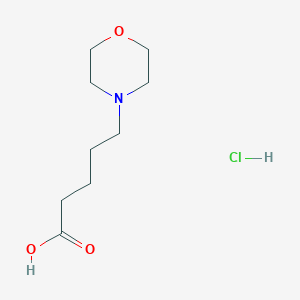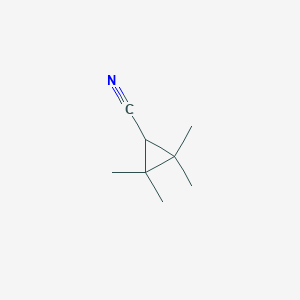
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile
Übersicht
Beschreibung
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is a chemical compound with the formula C8H13N . It is a derivative of cyclopropane, where the cyclopropane ring is substituted with four methyl groups and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring, which is a three-membered ring, with four methyl groups and a carbonitrile group attached .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is not yet fully understood. It is believed to act as a nucleophile in the reaction of formaldehyde and dimethyl cyclopropane-1-carboxylate, forming the cyclopropane derivative. It is also believed to act as a solvent in the reaction, allowing the reactants to come into contact and react.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some effects on the body, including the inhibition of enzymes in the liver and the inhibition of the release of certain hormones. Additionally, it has been shown to have some effects on the central nervous system, including sedative and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile has many advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to obtain and store. Additionally, it is a versatile compound that can be used in a variety of different experiments. However, there are some limitations to its use. It is a relatively volatile compound, and can be hazardous if not handled properly. Additionally, it can react with certain compounds, and can interfere with some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile. It could be used in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it could be used in the development of new drugs, or in the development of new materials. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, and to develop more efficient methods for its synthesis.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is a useful compound for a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of pharmaceutical drugs, such as antifungals and anticonvulsants. Additionally, this compound has been used in the synthesis of polymers, dyes, and other materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7(2)6(5-9)8(7,3)4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURKRQKAOQDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

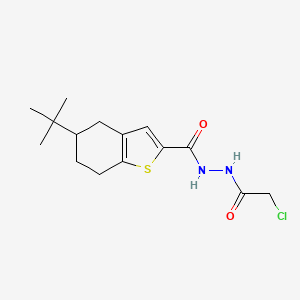
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
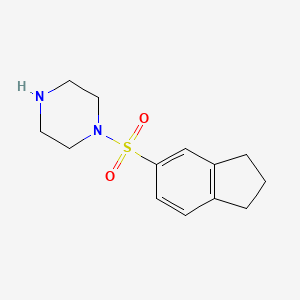
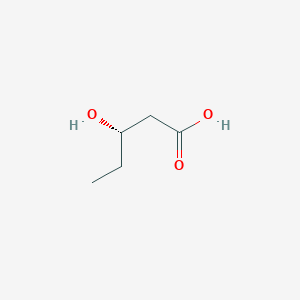
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
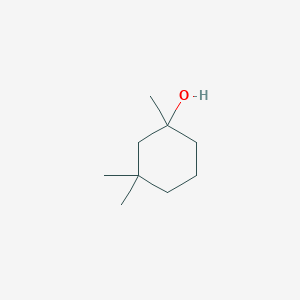
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)


